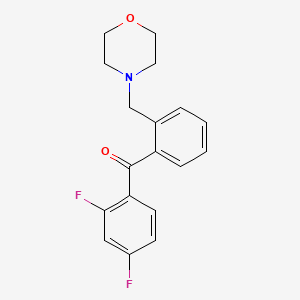

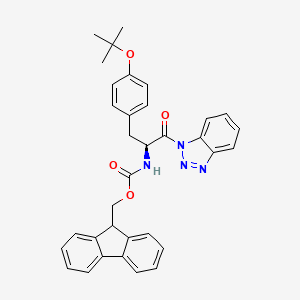

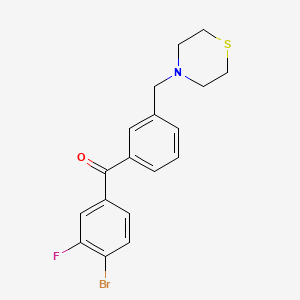

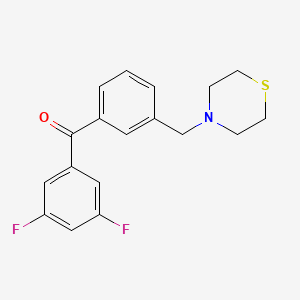

2,4-Difluoro-2'-morpholinomethyl benzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2,4-Difluoro-2'-morpholinomethyl benzophenone" is not directly studied in the provided papers. However, the papers do discuss related compounds and reactions that can provide insight into the chemical behavior and properties of similar structures. For instance, the reaction of 2,4-dinitrofluorobenzene with morpholine is studied, which involves a nucleophilic aromatic substitution reaction that could be relevant to understanding the reactivity of the difluoro benzophenone compound with morpholine .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from different benzophenone or benzazole derivatives. For example, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole is a two-step procedure from the corresponding 2-(pentafluorophenyl)benzazoles . This suggests that the synthesis of "2,4-Difluoro-2'-morpholinomethyl benzophenone" could also involve a multi-step reaction, possibly starting from a difluorobenzophenone precursor and then introducing the morpholinomethyl group through a suitable reaction.

Molecular Structure Analysis

The molecular structure of compounds similar to "2,4-Difluoro-2'-morpholinomethyl benzophenone" often features significant non-covalent interactions that influence their crystal packing. For instance, the crystal structure of a related compound, 4-[(2′-Cyanobiphenyl-4-yl)methyl]morpholin-4-ium tetrafluoridoborate, shows bifurcated N—H⋯(F,F) hydrogen bonds and π–π interactions that consolidate the packing . These interactions could also be expected in the difluoro benzophenone compound, affecting its stability and solid-state properties.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be influenced by the presence of functional groups and the overall molecular structure. The catalytic effects observed in the reaction of 2,4-dinitrofluorobenzene with morpholine indicate that the presence of electron-withdrawing groups, such as nitro groups, can enhance the sensitivity to base catalysis . This could imply that the difluoro groups in "2,4-Difluoro-2'-morpholinomethyl benzophenone" may also affect its reactivity in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "2,4-Difluoro-2'-morpholinomethyl benzophenone" can be deduced from their behavior in different environments. For example, the catalytic cleavage of p-nitrophenyl picolinate by a Cu(II) complex in a micellar solution suggests that the presence of certain functional groups can enable interactions with metal ions and surfactants, which could be relevant for understanding the solubility and reactivity of the difluoro benzophenone compound in various media . Additionally, the sensitivity of benzoxazole derivatives to pH and metal cations indicates that the electronic properties of the fluorophenol moiety can significantly influence the compound's behavior in response to environmental changes .

科学的研究の応用

Antiproliferative Activity in Neoplastic Cells : Morpholine conjugated benzophenone analogues, similar in structure to 2,4-Difluoro-2'-morpholinomethyl benzophenone, have been synthesized and evaluated for their antiproliferative activity against various types of neoplastic cells. These compounds have demonstrated the ability to inhibit cancer progression through mechanisms such as cell cycle arrest and apoptosis (Al‐Ghorbani et al., 2017).

Applications in Bioorganic Chemistry and Material Science : Benzophenone photophores, which are structurally related to 2,4-Difluoro-2'-morpholinomethyl benzophenone, have been widely used in bioorganic chemistry and material science. Their unique photochemical properties enable applications like ligand-protein interaction mapping, proteome profiling, bioconjugation, and surface grafting (Dormán et al., 2016).

Adsorbent for Benzophenones in Environmental Samples : Metal-organic frameworks like MIL-101 have been used for the extraction of benzophenones from environmental samples. This highlights the environmental and analytical chemistry applications of compounds similar to 2,4-Difluoro-2'-morpholinomethyl benzophenone (Li et al., 2015).

Single-Chain Magnet Behavior in Hybrid Materials : The benzophenone-2,4'-dicarboxylate ligand, related to 2,4-Difluoro-2'-morpholinomethyl benzophenone, has been used to create inorganic-organic hybrid materials exhibiting single-chain magnet behavior, demonstrating its potential in the field of materials science (Hu et al., 2009).

Electrochemical Reduction and Carboxylation : Studies on the electrochemical reduction and carboxylation of halobenzophenones, a class to which 2,4-Difluoro-2'-morpholinomethyl benzophenone belongs, provide insights into the reactivity and potential applications in organic synthesis (Isse et al., 2002).

特性

IUPAC Name |

(2,4-difluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO2/c19-14-5-6-16(17(20)11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXFJTKCYMIOJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643562 |

Source

|

| Record name | (2,4-Difluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-2'-morpholinomethyl benzophenone | |

CAS RN |

898751-13-8 |

Source

|

| Record name | (2,4-Difluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1327187.png)

![Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327188.png)